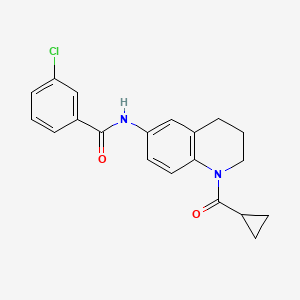

3-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

Properties

IUPAC Name |

3-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O2/c21-16-5-1-3-15(11-16)19(24)22-17-8-9-18-14(12-17)4-2-10-23(18)20(25)13-6-7-13/h1,3,5,8-9,11-13H,2,4,6-7,10H2,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJYDPTIIBSLCTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl)N(C1)C(=O)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by a benzamide moiety linked to a tetrahydroquinoline scaffold. Key properties include:

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 288.75 g/mol

- Solubility : Soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF)

- Melting Point : Ranges from 232°C to 234°C

- LogP Value : 3.56, indicating moderate lipophilicity

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of benzamide derivatives, including this compound. The mechanism involves the inhibition of the transcription factor NF-kappaB, which plays a crucial role in regulating inflammatory responses. In vitro studies have shown that compounds with similar structures can inhibit the production of tumor necrosis factor-alpha (TNF-α), a key mediator in inflammation .

Anticancer Activity

In vitro research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of specific functional groups enhances its interaction with biological targets involved in cancer proliferation and apoptosis. For instance:

- Mechanism of Action : The compound may induce apoptosis through pathways involving NF-kappaB inhibition and modulation of apoptotic signaling cascades .

- Cytotoxicity Studies : Comparative studies with other benzamide derivatives have shown dose-dependent inhibition of cancer cell growth.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Below is a detailed comparison of the target compound with four structurally analogous benzamide derivatives, highlighting key differences in substituents, molecular properties, and applications.

Table 1: Structural and Functional Comparison

Structural Modifications and Implications

Substituent Effects on Solubility and Bioavailability

- The 4-fluorophenylsulfonyl group in Compound 2 introduces strong electron-withdrawing properties, enhancing solubility in polar solvents compared to the cyclopropanecarbonyl group in the target compound .

- The thiazol ring in Compound 3 adds a heterocyclic component, which may improve metabolic stability and binding affinity to hydrophobic pockets in enzymes .

In contrast, Compound 4 (342.82 g/mol) and Cyprofuram (290.75 g/mol) align better with drug-likeness criteria .

Q & A

Q. What synthetic strategies are recommended for the controlled preparation of 3-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide?

Answer: A stepwise approach is critical for synthesizing this compound due to its complex bicyclic and amide functionalities. Key steps include:

- Cyclopropane Carbonylation : Use cyclopropanecarbonyl chloride under anhydrous conditions to acylate the tetrahydroquinoline scaffold, ensuring temperature control (0–5°C) to minimize side reactions .

- Amide Coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the 3-chlorobenzoyl moiety to the secondary amine of the tetrahydroquinoline. Optimize stoichiometry (1.2:1 molar ratio of acylating agent to amine) to maximize yield .

- Purification : Utilize flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol for high-purity product (>98% by HPLC) .

Q. How can single-crystal X-ray diffraction (SCXRD) validate the structural integrity of this compound?

Answer: SCXRD is the gold standard for confirming molecular conformation and stereochemistry:

- Crystallization : Grow crystals via slow evaporation from a dichloromethane/methanol (1:1) mixture at 292 K to obtain diffraction-quality crystals .

- Data Collection : Use a Mo-Kα radiation source (λ = 0.71073 Å) with a CCD detector. Typical parameters: R factor <0.04, data-to-parameter ratio >15 .

- Analysis : Refine the structure using SHELXL, focusing on bond lengths (e.g., C–Cl: ~1.74 Å) and dihedral angles between the benzamide and tetrahydroquinoline moieties to confirm planarity .

Q. What preliminary assays are suitable for evaluating its biological activity?

Answer: Prioritize target-agnostic screens to identify potential mechanisms:

- Enzyme Inhibition : Test against bacterial phosphatases (e.g., AcpS-PPTase) using a malachite green assay to quantify phosphate release .

- Antimicrobial Susceptibility : Perform broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include a trifluoromethyl analog as a positive control .

- Cytotoxicity : Assess mammalian cell viability (e.g., HEK293) via MTT assay to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s antibacterial potency?

Answer: Systematic SAR requires modular modifications:

- Substituent Variation : Replace the 3-chloro group on the benzamide with electron-withdrawing groups (e.g., CF₃) to enhance enzyme binding. Compare IC₅₀ values against AcpS-PPTase .

- Scaffold Rigidity : Introduce methyl groups at the 2- and 4-positions of the tetrahydroquinoline to restrict conformational flexibility. Use molecular dynamics simulations to correlate rigidity with target engagement .

- Metabolic Stability : Evaluate microsomal half-life (human/rat liver microsomes) and identify metabolic hotspots (e.g., cyclopropane ring oxidation) via LC-MS metabolite profiling .

Q. What computational methods are effective for predicting binding modes to bacterial targets?

Answer: Combine docking and molecular dynamics (MD) simulations:

- Docking : Use AutoDock Vina with the AcpS-PPTase crystal structure (PDB: 3PG7). Focus on the hydrophobic pocket near the catalytic site, scoring interactions with the cyclopropanecarbonyl group .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Monitor hydrogen bonds between the benzamide carbonyl and Arg37/Lys42 residues .

- Free Energy Calculations : Apply MM-PBSA to quantify binding energy contributions, prioritizing van der Waals interactions over electrostatic effects .

Q. How can contradictory biochemical activity data across studies be resolved?

Answer: Discrepancies often arise from assay conditions or impurity profiles:

- Assay Standardization : Re-test the compound under uniform conditions (e.g., pH 7.4, 37°C, 5% CO₂) using a shared batch. Include a reference inhibitor (e.g., 4-chloro analog) for normalization .

- Impurity Profiling : Characterize by-products (e.g., dechlorinated derivatives) via LC-MS/MS. Spiking experiments can determine if impurities synergize/antagonize activity .

- Target Validation : Confirm target engagement using cellular thermal shift assays (CETSA) or CRISPR-based knockout models to isolate off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.